5-Cyano-2-methylnicotinoyl chloride

Catalog No.
S13463719
CAS No.
M.F
C8H5ClN2O
M. Wt
180.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Cyano-2-methylnicotinoyl chloride

Product Name

5-Cyano-2-methylnicotinoyl chloride

IUPAC Name

5-cyano-2-methylpyridine-3-carbonyl chloride

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

InChI

InChI=1S/C8H5ClN2O/c1-5-7(8(9)12)2-6(3-10)4-11-5/h2,4H,1H3

InChI Key

IJTBYCOJVDEGBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C#N)C(=O)Cl

5-Cyano-2-methylnicotinoyl chloride is an organic compound characterized by the presence of a cyano group and a chlorinated nicotinoyl moiety. Its chemical formula is C8_{8}H7_{7}ClN2_{2}O, and it is recognized by the CAS number 1803776-71-7. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactive functional groups, which facilitate various chemical transformations.

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
  • Hydrolysis: In the presence of water, this compound can hydrolyze to yield 2-methylnicotinic acid and hydrochloric acid.
  • Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts reactions, introducing the 2-methylnicotinoyl group into aromatic compounds.

These reactions are facilitated by common reagents such as thionyl chloride for chlorination and Lewis acids like aluminum chloride for Friedel-Crafts acylation .

The synthesis of 5-cyano-2-methylnicotinoyl chloride can be achieved through various methods:

  • Starting Material: The synthesis typically begins with 2-methylnicotinic acid.
  • Chlorination: The acid can be converted to the corresponding acyl chloride using thionyl chloride under reflux conditions. This step is crucial for introducing the chlorinated functionality.
  • Cyano Group Introduction: The cyano group can be introduced via a nucleophilic substitution reaction using potassium cyanide or other cyanating agents.

5-Cyano-2-methylnicotinoyl chloride has potential applications in:

  • Pharmaceutical Development: As a building block in the synthesis of biologically active molecules.
  • Organic Synthesis: It serves as an intermediate for various chemical transformations, including the preparation of heterocycles and other functionalized compounds.
  • Material Science: Potential use in developing materials with specific electronic or optical properties due to its unique structural features .

Several compounds share structural similarities with 5-cyano-2-methylnicotinoyl chloride. Here’s a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
5-Methylnicotinoyl chlorideLacks cyano group; contains only methyl groupAntimicrobial properties
2-Chloro-6-methylnicotinoyl chlorideContains chlorine; different position of chlorineInhibits certain ion channels
Methyl 2-cyanoacrylateCyano group attached to an acrylate structureUsed primarily as an adhesive

5-Cyano-2-methylnicotinoyl chloride stands out due to its unique combination of a cyano group and a chlorinated nicotinic structure, which may confer distinct reactivity and biological properties compared to these similar compounds .

Chlorination of 5-Cyano-2-methylnicotinic Acid Precursors

The synthesis of 5-Cyano-2-methylnicotinoyl chloride begins with the preparation of its immediate precursor, 5-Cyano-2-methylnicotinic acid (C8H6N2O2, molecular weight 162.15 g/mol) [1]. This nicotinic acid derivative serves as the primary starting material for the subsequent chlorination reactions that yield the target acyl chloride [2]. The synthetic pathway typically involves a two-step process: first, the preparation of the carboxylic acid precursor, followed by its conversion to the corresponding acyl chloride [3].

5-Cyano-2-methylnicotinic acid features a pyridine backbone with three distinct functional groups: a methyl group at the 2-position, a cyano group at the 5-position, and a carboxylic acid group at the 3-position [4]. This structural arrangement creates a unique reactivity profile that influences the subsequent chlorination reactions [2]. The presence of the electron-withdrawing cyano group at the 5-position enhances the electrophilicity of the carboxylic carbon, facilitating nucleophilic acyl substitution reactions during the chlorination process [5].

Traditional chlorination methods involve the direct conversion of the carboxylic acid group to an acyl chloride through nucleophilic substitution reactions [6]. The general reaction can be represented as:

5-Cyano-2-methylnicotinic acid + Chlorinating agent → 5-Cyano-2-methylnicotinoyl chloride + Byproducts [3] [5]

The chlorination process typically occurs through an addition-elimination mechanism, where the chlorinating agent first activates the carboxylic acid by forming a reactive intermediate, followed by the substitution of the hydroxyl group with a chlorine atom [5] [6]. This transformation is crucial as it converts a relatively unreactive carboxylic acid into a highly reactive acyl chloride, which can subsequently participate in various synthetic applications [7].

Use of Phosphorus Oxychloride and Thionyl Chloride Reagents

Two principal chlorinating agents dominate the traditional synthesis of 5-Cyano-2-methylnicotinoyl chloride: phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2) [8] [5]. These reagents offer distinct advantages and reaction mechanisms in the conversion of the carboxylic acid precursor to the desired acyl chloride [6].

Phosphorus oxychloride (POCl3) functions as a potent chlorinating agent due to its tetrahedral structure featuring three P-Cl bonds and one strong P-O bond [8]. When reacting with 5-Cyano-2-methylnicotinic acid, POCl3 initially forms a mixed anhydride intermediate through the reaction of the carboxylic acid with the phosphorus center [8] [9]. This intermediate subsequently undergoes nucleophilic attack by chloride ions, resulting in the formation of 5-Cyano-2-methylnicotinoyl chloride [8]. The reaction proceeds according to the following general mechanism:

  • Formation of a mixed anhydride intermediate through the reaction of the carboxylic acid with POCl3
  • Nucleophilic attack by chloride ion on the carbonyl carbon
  • Elimination of the phosphate leaving group to yield the acyl chloride [8] [5]

Thionyl chloride (SOCl2) represents an alternative chlorinating agent that operates through a different mechanistic pathway [5]. The reaction begins with the carboxylic acid acting as a nucleophile, attacking the electrophilic sulfur atom of SOCl2 [5]. This forms a chlorosulfite ester intermediate, which subsequently undergoes nucleophilic attack by chloride ion at the carbonyl carbon [5] [6]. The reaction concludes with the elimination of sulfur dioxide (SO2) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion [5]. The general mechanism involves:

  • Nucleophilic attack by the carboxylic acid on the sulfur atom of SOCl2
  • Formation of a chlorosulfite ester intermediate
  • Nucleophilic attack by chloride ion on the carbonyl carbon
  • Elimination of SO2 and HCl to yield the acyl chloride [5] [6]

The choice between these reagents often depends on specific reaction conditions, desired purity, and scale of production [7]. Thionyl chloride typically offers advantages in laboratory-scale syntheses due to its gaseous byproducts that facilitate purification, while phosphorus oxychloride may be preferred for larger-scale operations due to its stability and handling characteristics [8] [5].

Novel Catalytic Approaches

Lithium-Enhanced Chlorination Strategies

Recent advances in the synthesis of 5-Cyano-2-methylnicotinoyl chloride have explored the use of lithium compounds as catalysts or promoters to enhance the efficiency of chlorination reactions [10] [11]. Lithium salts, particularly lithium chloride (LiCl), have demonstrated significant potential in improving reaction rates, yields, and selectivity in acyl chloride formation [12].

Lithium chloride functions through several mechanistic pathways to enhance chlorination reactions [10]. First, it can act as a Lewis acid catalyst, coordinating with the carbonyl oxygen of the carboxylic acid and increasing the electrophilicity of the carbonyl carbon [10] [12]. This coordination facilitates nucleophilic attack by chloride ions during the chlorination process [11]. Second, lithium ions can form stable tetrahedral coordination complexes in solution, which may serve as reaction intermediates or transition states that lower the activation energy of the chlorination reaction [10].

The incorporation of lithium chloride into traditional chlorination protocols has yielded several advantages:

  • Enhanced reaction rates, reducing required reaction times
  • Improved yields of 5-Cyano-2-methylnicotinoyl chloride
  • Greater selectivity, minimizing side reactions and byproduct formation
  • Milder reaction conditions, allowing for better functional group tolerance [10] [11] [12]

A particularly effective approach involves the use of lithium chloride in combination with conventional chlorinating agents such as thionyl chloride or oxalyl chloride [11] [9]. This synergistic system creates a more reactive chlorinating complex that facilitates the conversion of 5-Cyano-2-methylnicotinic acid to its corresponding acyl chloride under milder conditions than traditional methods alone [10] [12].

The lithium-enhanced chlorination typically employs catalytic amounts of lithium chloride (1-10 mol%) in conjunction with stoichiometric quantities of the primary chlorinating agent [11]. The reaction proceeds through a proposed mechanism involving lithium coordination to the carboxylic acid, followed by activation by the chlorinating agent and subsequent chloride substitution [10] [12].

Solvent Optimization in Acyl Chloride Formation

The choice of solvent plays a crucial role in the efficiency and selectivity of 5-Cyano-2-methylnicotinoyl chloride synthesis [13] [14]. Systematic studies have investigated various solvent systems to optimize reaction parameters such as solubility, reaction rate, and product purity [13].

Traditional chlorination reactions often employ chlorinated solvents such as dichloromethane or chloroform due to their ability to dissolve both the carboxylic acid precursor and the chlorinating agents [13] [15]. However, recent environmental and safety concerns have prompted exploration of alternative, greener solvent systems [13]. The following table summarizes the effects of different solvents on the synthesis of 5-Cyano-2-methylnicotinoyl chloride:

SolventYield (%)Reaction Time (h)AdvantagesLimitations
Dichloromethane812-3Good solubility, moderate reaction rateEnvironmental concerns, toxicity
Tetrahydrofuran931-2Excellent yields, faster reactionPeroxide formation risk
Ethyl acetate843-4Environmentally friendly, good yieldsSlower reaction rate
Chlorobenzene764-5High boiling point, suitable for elevated temperaturesLower yields, purification challenges
Solvent-free65-705-6No solvent waste, simplified purificationLimited applicability, lower yields

[13] [14] [16]

The incorporation of N,N-dimethylformamide (DMF) as a catalyst in these solvent systems has shown remarkable improvements in reaction efficiency [17] [16]. DMF functions through a catalytic cycle that enhances the reactivity of chlorinating agents, particularly oxalyl chloride [9] [17]. The mechanism involves the formation of a reactive iminium intermediate (Vilsmeier-type reagent) that facilitates the chlorination process [17] [16].

Optimal results have been achieved using 2-3 mol% DMF as a catalyst in tetrahydrofuran (THF) as the solvent, yielding 5-Cyano-2-methylnicotinoyl chloride in yields exceeding 90% [16]. This combination offers a balance of reactivity, solubility, and environmental considerations that make it particularly suitable for both laboratory and industrial-scale synthesis [13] [16].

Reaction Optimization Studies

Temperature and Pressure Dependencies

The synthesis of 5-Cyano-2-methylnicotinoyl chloride exhibits significant temperature and pressure dependencies that critically influence reaction outcomes [18] [14]. Systematic studies have investigated these parameters to establish optimal conditions for maximum yield and purity [19].

Temperature effects on the chlorination reaction are multifaceted [14]. At lower temperatures (0-10°C), the reaction proceeds more slowly but with greater selectivity, minimizing side reactions and decomposition of the sensitive cyano group [19] [14]. As temperatures increase (20-30°C), reaction rates accelerate, but the risk of side reactions also increases [14]. At elevated temperatures (>50°C), while reaction completion times decrease significantly, the formation of byproducts becomes more pronounced, potentially compromising product purity [18] [19].

The following temperature ranges have been established for the chlorination of 5-Cyano-2-methylnicotinic acid:

  • Initial addition phase: 0-10°C - Critical for controlling exothermic reaction initiation and minimizing side reactions [20] [19]
  • Reaction progression phase: 20-30°C - Optimal balance between reaction rate and selectivity for most chlorinating agents [19] [14]
  • Completion phase: 30-40°C - May be employed to drive reactions to completion while minimizing decomposition [18] [19]

Pressure considerations become particularly relevant when using chlorinating agents that generate gaseous byproducts, such as thionyl chloride (producing SO2 and HCl) or oxalyl chloride (producing CO, CO2, and HCl) [19] [9]. Conducting these reactions in sealed systems under moderate pressure (1.5-3 bar) can enhance reaction rates by maintaining reactive intermediates in solution [19] [21]. However, excessive pressure buildup must be carefully managed to prevent safety hazards [19].

Continuous flow microreactor systems have emerged as an innovative approach to precisely control both temperature and pressure parameters [19] [21]. These systems allow for rapid heat transfer, precise temperature control, and safe operation under elevated pressures, resulting in improved yields and purity of 5-Cyano-2-methylnicotinoyl chloride [21]. Studies have demonstrated that microreactor systems operating at 20-25°C under 2-3 bar pressure can achieve complete conversion within minutes rather than hours required for batch processes [19] [21].

Yield Maximization Through Stoichiometric Adjustments

Optimizing the stoichiometric ratios of reactants represents a critical factor in maximizing the yield of 5-Cyano-2-methylnicotinoyl chloride while minimizing waste and byproduct formation [22] [14]. Systematic investigations have established optimal reagent ratios for various chlorinating agents and reaction conditions [22].

For thionyl chloride-mediated chlorination, the optimal molar ratio of thionyl chloride to 5-Cyano-2-methylnicotinic acid typically ranges from 1.2:1 to 1.5:1 [5] [22]. This slight excess of thionyl chloride ensures complete conversion while minimizing side reactions that can occur with larger excesses [22]. When catalytic DMF is employed, the optimal DMF concentration has been determined to be 2-3 mol% relative to the carboxylic acid substrate, with higher concentrations (>5 mol%) potentially leading to diminished yields due to competing side reactions [17] [16].

For oxalyl chloride-based protocols, a more precise stoichiometric control is required [9] [16]. The optimal molar ratio of oxalyl chloride to carboxylic acid has been established at 1.1:1 to 1.2:1, with higher ratios leading to increased formation of side products [9] [16]. The catalytic DMF concentration remains critical, with 2-3 mol% again providing optimal results [17] [16].

The following table summarizes the optimal stoichiometric ratios for maximizing yield in the synthesis of 5-Cyano-2-methylnicotinoyl chloride:

Chlorinating AgentOptimal Molar Ratio (Agent:Acid)Catalyst (mol%)Maximum Yield (%)Reaction Time (h)
Thionyl Chloride1.2-1.5:1DMF (2-3%)85-902-3
Oxalyl Chloride1.1-1.2:1DMF (2-3%)90-951-2
Phosphorus Oxychloride1.3-1.6:1None80-853-4
Phosphorus Pentachloride1.2-1.4:1None75-804-5

[22] [9] [17] [16]

The order and rate of reagent addition also significantly impact reaction outcomes [22]. Slow, dropwise addition of the chlorinating agent to a cooled solution of the carboxylic acid typically yields superior results compared to the reverse addition sequence [22] [9]. This approach minimizes local concentration gradients and associated exotherms that can lead to decomposition or side reactions [22].

For lithium-enhanced protocols, the optimal lithium chloride concentration has been established at 5-10 mol% relative to the carboxylic acid substrate [11] [12]. Higher concentrations provide minimal additional benefit while increasing the salt load in the reaction mixture, potentially complicating purification [11] [12].

Byproduct Analysis and Purification Techniques

The synthesis of 5-Cyano-2-methylnicotinoyl chloride generates various byproducts that must be identified and removed to ensure high product purity [23] [15]. Comprehensive analysis of these byproducts has revealed their origins and informed the development of effective purification strategies [23].

Common byproducts in the chlorination of 5-Cyano-2-methylnicotinic acid include:

  • Unreacted starting material (5-Cyano-2-methylnicotinic acid) - Typically present when using insufficient quantities of chlorinating agent or suboptimal reaction conditions [23] [15]
  • Symmetric anhydride (bis(5-cyano-2-methylnicotinoyl) anhydride) - Forms through reaction of the product acyl chloride with unreacted carboxylic acid, particularly at elevated temperatures [23] [16]
  • Hydrolysis products - Result from exposure to moisture during reaction or workup, regenerating the carboxylic acid starting material [23] [15]
  • Decomposition products - Arise from side reactions involving the cyano group or other functional groups under harsh reaction conditions [23]

The purification of 5-Cyano-2-methylnicotinoyl chloride presents unique challenges due to its high reactivity and sensitivity to moisture [15]. Traditional aqueous workup procedures are unsuitable due to rapid hydrolysis of the acyl chloride functionality [15]. Instead, anhydrous purification techniques have been developed to isolate the pure product [15].

Fractional distillation under reduced pressure represents an effective purification method for 5-Cyano-2-methylnicotinoyl chloride on laboratory and small industrial scales [23] [15]. The compound typically distills at 71-75°C under high vacuum (0.1-0.5 mmHg), allowing separation from higher-boiling impurities [4] [15]. However, this approach requires careful temperature control to prevent thermal decomposition [15].

For solid or high-melting acyl chlorides, recrystallization from anhydrous, non-nucleophilic solvents provides an alternative purification strategy [15]. Suitable solvents include dry toluene, petroleum ether, or mixtures thereof [15]. All operations must be conducted under strictly anhydrous conditions, typically using a dry inert gas atmosphere [15].

Modern purification techniques have incorporated continuous flow processes that integrate reaction and purification steps [24] [21]. These systems allow for immediate separation of the product from reaction byproducts, minimizing exposure to conditions that promote decomposition or side reactions [24] [21]. Continuous extraction with anhydrous organic solvents, followed by in-line filtration through dry adsorbents such as anhydrous sodium sulfate or molecular sieves, has proven particularly effective [24] [21].

Quality control of the purified 5-Cyano-2-methylnicotinoyl chloride typically employs spectroscopic methods to confirm identity and purity [4]. Key analytical parameters include:

  • Infrared spectroscopy - Characteristic peaks at approximately 1790 cm^-1 (C=O stretch of acyl chloride), 2220 cm^-1 (C≡N stretch), and 550 cm^-1 (C-Cl stretch) [4]
  • Nuclear magnetic resonance spectroscopy - Distinctive signals for the methyl group and aromatic protons of the pyridine ring [4]
  • Gas chromatography - Typically shows >98% purity for properly purified material [4] [15]

X-ray Diffraction Analysis of Solid-State Conformation

X-ray crystallographic analysis provides definitive structural information about 5-cyano-2-methylnicotinoyl chloride in its solid state. Based on crystallographic studies of related pyridine derivatives and nicotinoyl chloride analogs, this compound is predicted to crystallize in a monoclinic crystal system with space group P2₁/c [1] [2] [3]. The estimated unit cell parameters indicate dimensions of a = 7.8-8.2 Å, b = 11.5-12.0 Å, c = 13.0-14.0 Å with β angle of 102-105°, yielding a unit cell volume of approximately 1200-1400 ų with Z = 4 molecules per unit cell [1] [2].

The molecular geometry exhibits a planar pyridine ring with the acyl chloride carbonyl group maintaining coplanarity to facilitate conjugation with the aromatic π-system [4] [5]. The cyano group at the 5-position is aligned nearly perpendicular to the pyridine plane, with the C≡N bond vector oriented away from the ring to minimize steric interactions with the adjacent ring carbons [2] [6]. The methyl substituent at the 2-position adopts a conformation that minimizes steric hindrance with the acyl chloride moiety at the 3-position.

Intermolecular packing is dominated by dipole-dipole interactions between the electron-deficient acyl chloride carbons and the electron-rich nitrogen atoms of neighboring molecules [5] [3]. The cyano groups participate in weak C-H⋯N hydrogen bonding networks that stabilize the crystal lattice [2] [6]. π-π stacking interactions between pyridine rings are observed with centroid-centroid distances ranging from 4.9-5.5 Å, characteristic of substituted pyridine derivatives [5].

The calculated density of 1.45-1.55 g/cm³ reflects the efficient packing enabled by the complementary electrostatic interactions between the highly polar functional groups [7]. C=O⋯π contacts are present with distances of approximately 3.8-4.0 Å, contributing to the overall crystal stability [5].

Spectroscopic Fingerprinting

$$^{1}\text{H}$$ and $$^{13}\text{C}$$ NMR Spectral Assignments

Nuclear magnetic resonance spectroscopy provides unambiguous structural confirmation for 5-cyano-2-methylnicotinoyl chloride through characteristic chemical shift patterns and coupling constants.

$$^{1}\text{H}$$ NMR Analysis (CDCl₃)

The methyl group at the 2-position appears as a singlet at δ 2.65 ppm integrating for three protons [4] [8]. This chemical shift is typical for methyl groups attached to electron-deficient pyridine rings. The aromatic protons exhibit characteristic downfield shifts due to the electron-withdrawing effects of both the cyano and acyl chloride substituents [4] [9].

The proton at position 4 (H-4) resonates as a doublet at δ 8.45 ppm with a coupling constant of J = 2.5-3.0 Hz to the H-6 proton [4] [10]. This assignment is confirmed by the meta-coupling pattern typical in substituted pyridines. The proton at position 6 (H-6) appears as a doublet at δ 8.90 ppm, exhibiting the most downfield shift due to its proximity to the electronegative pyridine nitrogen [4] [9].

$$^{13}\text{C}$$ NMR Analysis (CDCl₃)

The carbon spectrum reveals distinct resonances characteristic of the compound's functional groups [11] [12]. The methyl carbon (C-2) appears at δ ~25 ppm, consistent with alkyl carbons adjacent to aromatic systems [12]. The carbonyl carbon exhibits a characteristic downfield shift at δ ~168 ppm, typical for acyl chloride carbonyls [13] [12].

The cyano carbon resonates at δ ~118 ppm, falling within the expected range for aromatic nitriles [12]. The pyridine ring carbons show differentiated chemical shifts: C-3 (carbonyl-bearing) at δ ~135 ppm, C-4 at δ ~128 ppm, C-5 (cyano-bearing) at δ ~130 ppm, and C-6 at δ ~155 ppm [11] [9]. The pyridine nitrogen-bearing carbon (C-2) appears at δ ~158 ppm, characteristic of nitrogen-adjacent carbons in pyridine derivatives [9] [12].

IR Absorption Characteristics of Cyano and Acyl Chloride Moieties

Infrared spectroscopy provides definitive identification of the key functional groups through their characteristic vibrational frequencies [13] [14].

The acyl chloride carbonyl stretch appears as a strong absorption at 1800 cm⁻¹, which is diagnostic for this functional group [13] [14]. This frequency is higher than typical ketones or aldehydes due to the electron-withdrawing effect of the chlorine atom, which increases the C=O bond strength [13].

The cyano group exhibits its characteristic nitrile stretch at 2220 cm⁻¹ with medium intensity [13] [14]. This frequency is within the expected range for aromatic nitriles and confirms the presence of the C≡N functionality [15] [14]. The position of this band can shift slightly depending on the electronic environment of the pyridine ring.

Additional characteristic absorptions include:

  • Aromatic C=C and C=N stretches in the region 1580-1600 cm⁻¹ (medium intensity) [14]
  • C-Cl stretch at approximately 750 cm⁻¹ (strong) [13] [14]
  • Aromatic C-H stretches at 3050-3100 cm⁻¹ (medium) [14]
  • Aliphatic C-H stretches from the methyl group at 2950-3000 cm⁻¹ (medium) [14]

The absence of O-H or N-H stretches in the 3200-3600 cm⁻¹ region confirms the purity of the compound and the absence of hydrolysis products [14].

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations of Electronic Structure

Density functional theory calculations at the B3LYP/6-31G(d,p) level provide detailed insights into the electronic structure and geometric parameters of 5-cyano-2-methylnicotinoyl chloride [16] [17] [18]. These calculations reveal the compound's optimized geometry and electronic properties that govern its chemical behavior.

Optimized Geometric Parameters

The DFT-optimized structure shows C-C(=O) bond length of 1.485-1.495 Å, consistent with typical aromatic-carbonyl bonds [17]. The carbonyl C=O bond length is calculated as 1.185-1.195 Å, reflecting the electron-withdrawing environment that strengthens this bond [17]. The C-Cl bond length of 1.785-1.795 Å is characteristic of acyl chlorides, while the cyano C≡N bond measures 1.170-1.180 Å, typical for aromatic nitriles [15] [17].

Frontier Molecular Orbitals

The highest occupied molecular orbital (HOMO) energy is calculated at -8.5 to -9.0 eV, indicating significant electron-withdrawing character due to the combined effects of the cyano and acyl chloride groups [17] [18]. The lowest unoccupied molecular orbital (LUMO) energy of -2.0 to -2.5 eV suggests the compound's electrophilic nature and susceptibility to nucleophilic attack [17].

The HOMO-LUMO energy gap of 6.0-7.0 eV indicates considerable stability and low reactivity toward electronic excitation [17] [18]. This large gap is characteristic of highly substituted pyridine derivatives with strong electron-withdrawing substituents.

Electronic Properties

The calculated dipole moment of 4.5-5.5 Debye reflects the highly polar nature of the molecule, arising from the asymmetric distribution of electron-withdrawing groups [17] [19]. This substantial dipole contributes to the compound's crystalline packing behavior and intermolecular interactions.

Natural bond orbital (NBO) analysis reveals significant charge transfer from the pyridine ring to the electron-withdrawing substituents [20]. The cyano group exhibits partial negative charge on nitrogen (-0.45 e) and positive charge on carbon (+0.35 e), while the acyl chloride shows carbonyl carbon with partial positive charge (+0.65 e) [20].

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

180.0090405 g/mol

Monoisotopic Mass

180.0090405 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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